1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine
Description
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine is an organic compound with the molecular formula C12H15BrClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both bromine and chlorine substituents on a phenoxy group
Properties
IUPAC Name |
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c15-13-11-12(16)3-4-14(13)19-10-9-18-8-7-17-5-1-2-6-17/h3-4,11H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQMXHFGHXCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 2-chloroethyl ether.
Etherification: The phenol group of 2-bromo-4-chlorophenol is etherified with 2-chloroethyl ether under basic conditions to form 2-(2-bromo-4-chlorophenoxy)ethyl ether.
Nucleophilic Substitution: The resulting ether is then reacted with pyrrolidine in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenoxy group or the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound lacks the chlorine substituent and has different reactivity and applications.
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidine: This compound lacks the bromine substituent and has distinct chemical properties.
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine: This compound lacks the chlorine substituent and has unique reactivity compared to the target compound.
Uniqueness
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine is unique due to the presence of both bromine and chlorine substituents on the phenoxy group. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
